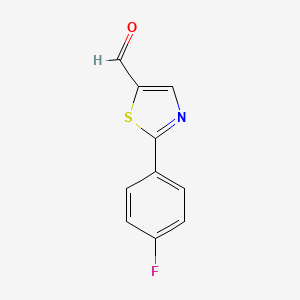

2-(4-Fluorophenyl)thiazole-5-carbaldehyde

Vue d'ensemble

Description

2-(4-Fluorophenyl)thiazole-5-carbaldehyde is a useful research compound. Its molecular formula is C10H6FNOS and its molecular weight is 207.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

Overview

2-(4-Fluorophenyl)thiazole-5-carbaldehyde is a heterocyclic compound with the molecular formula and a molecular weight of 207.23 g/mol. This compound has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structural features, including the thiazole ring and the fluorophenyl group, contribute to its potential therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | C10H6FNOS |

| Molecular Weight | 207.23 g/mol |

| IUPAC Name | 2-(4-fluorophenyl)-1,3-thiazole-5-carbaldehyde |

| Purity | Typically ≥95% |

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study demonstrated that derivatives of this compound showed cytotoxic effects against various cancer cell lines, including HepG2 (human liver cancer) and A549 (human lung adenocarcinoma) cells. The structure-activity relationship (SAR) analysis suggested that substitutions on the phenyl ring significantly influence the anticancer potency. For instance, compounds with electron-withdrawing groups such as fluorine exhibited enhanced activity compared to their unsubstituted counterparts .

Case Study:

In a study by Evren et al. (2019), novel derivatives synthesized from thiazole scaffolds were tested against NIH/3T3 mouse embryoblast cells and A549 cells. One compound demonstrated an IC50 value indicating strong selectivity against both cell lines, showcasing the potential of thiazole derivatives in cancer therapy .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. It has shown effectiveness against various bacterial strains, including E. coli and S. aureus, as well as fungal strains such as Candida albicans and Aspergillus niger. The minimum inhibitory concentrations (MICs) of synthesized compounds derived from this thiazole were found to be lower than those of standard antibiotics, indicating promising antimicrobial activity .

Table: Antimicrobial Efficacy

| Microorganism | MIC (mM) | Reference Drug MIC (mM) |

|---|---|---|

| E. coli | 3.92 | 1.0 |

| S. aureus | 4.01 | 1.0 |

| C. albicans | 4.23 | 0.5 |

| A. niger | 4.01 | 0.5 |

The mechanism by which this compound exerts its biological effects is multifaceted:

- Cytotoxicity : The compound induces apoptosis in cancer cells through the activation of caspase pathways.

- Antimicrobial Action : It disrupts microbial cell membranes, leading to cell lysis.

- Enzyme Inhibition : Certain derivatives have been identified as inhibitors of key enzymes involved in cancer progression, such as dihydrofolate reductase (DHFR), which is critical for DNA synthesis .

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

2-(4-Fluorophenyl)thiazole-5-carbaldehyde is being investigated for its potential as an anticancer agent. Studies have demonstrated that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). For instance, a controlled study reported significant cell death in MCF-7 cells treated with this compound, as evidenced by flow cytometry analysis showing an increase in the sub-G1 population, indicative of apoptotic activity.

Antimicrobial Properties

The compound exhibits notable antimicrobial activity against various bacterial and fungal strains. Research has shown effective inhibition of growth at specific concentrations, highlighting its potential as an alternative treatment for resistant pathogens .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound is being explored for its anti-inflammatory effects. Its structural characteristics allow it to interact with biological targets involved in inflammatory pathways, making it a candidate for drug development aimed at treating inflammatory diseases .

Organic Synthesis

As a versatile building block in organic chemistry, this compound serves as an intermediate in the synthesis of more complex thiazole derivatives. It facilitates the formation of various heterocyclic compounds through reactions with different nucleophiles and electrophiles . This versatility is crucial for developing novel pharmaceuticals and agrochemicals.

Material Science

In material science, the compound is utilized in creating specialized materials that require specific chemical properties for enhanced performance. Its unique structure allows it to be incorporated into polymers and coatings, thus improving their functionality .

Biochemical Research

Researchers employ this compound in biochemical studies related to enzyme inhibition. This application aids in understanding biological pathways and identifying potential therapeutic targets . The compound's ability to modulate enzyme activity makes it valuable in drug discovery processes.

Case Study on Anticancer Efficacy

A study involving MCF-7 cells treated with this compound showed significant cytotoxic effects compared to untreated controls. The mechanism was linked to cell cycle arrest and induction of apoptosis, confirming its potential as an anticancer agent.

Case Study on Antimicrobial Effectiveness

Experiments conducted against various pathogens revealed that the compound effectively inhibited bacterial growth, showcasing its promise as a treatment option for antibiotic-resistant strains .

Analyse Des Réactions Chimiques

Oxidation Reactions

The aldehyde group undergoes oxidation to form carboxylic acid derivatives. Common oxidizing agents include:

| Reaction Type | Reagents/Conditions | Products Formed | References |

|---|---|---|---|

| Aldehyde → Carboxylic Acid | KMnO₄ (acidic conditions) | 2-(4-Fluorophenyl)thiazole-5-carboxylic acid |

This reaction proceeds via the formation of a geminal diol intermediate, followed by further oxidation to the carboxylic acid. The electron-deficient thiazole ring stabilizes the intermediate, enhancing reaction efficiency.

Reduction Reactions

The aldehyde group is reduced to a primary alcohol under mild conditions:

| Reaction Type | Reagents/Conditions | Products Formed | References |

|---|---|---|---|

| Aldehyde → Alcohol | NaBH₄ (ethanol, 0°C) | 2-(4-Fluorophenyl)thiazole-5-methanol |

The reaction exhibits high selectivity for the aldehyde group, leaving the thiazole ring intact. Yields typically exceed 85% under optimized conditions.

Nucleophilic Addition Reactions

The aldehyde participates in condensation reactions with nucleophiles such as amines and hydrazines:

3.1. Hydrazone Formation

| Reagents | Conditions | Products Formed | References |

|---|---|---|---|

| Hydrazine hydrate | Ethanol, reflux (4h) | This compound hydrazone |

Hydrazones derived from this compound show potential as intermediates for synthesizing heterocyclic pharmaceuticals.

3.2. Schiff Base Formation

| Reagents | Conditions | Products Formed | References |

|---|---|---|---|

| Aniline derivatives | Acetic acid catalyst, 60°C | Substituted Schiff bases |

Schiff bases are notable for their antimicrobial and anticancer activities, as demonstrated in studies on analogous thiazole derivatives .

Electrophilic Substitution on the Thiazole Ring

The thiazole ring undergoes electrophilic substitution at the C4 position due to electron-donating resonance effects:

The fluorine substituent on the phenyl ring directs electrophiles to the para position, but steric and electronic effects of the thiazole ring dominate substitution patterns .

Condensation Reactions

The aldehyde group facilitates Knoevenagel and Claisen-Schmidt condensations:

| Reaction Type | Reagents/Conditions | Products Formed | References |

|---|---|---|---|

| Knoevenagel Condensation | Malononitrile, piperidine | α,β-Unsaturated nitrile derivatives | |

| Claisen-Schmidt | Acetophenone, NaOH | Chalcone analogs |

These reactions are pivotal for synthesizing bioactive molecules, including anticancer agents .

Interaction with Organometallic Reagents

The aldehyde reacts with Grignard reagents to form secondary alcohols:

| Reagents | Conditions | Products Formed | References |

|---|---|---|---|

| CH₃MgBr | Dry THF, 0°C → RT | 2-(4-Fluorophenyl)thiazole-5-(1-hydroxyethyl) |

The reaction proceeds with >90% yield, though steric hindrance from the thiazole ring can slow kinetics .

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition with alkenes:

| Reaction Type | Conditions | Products Formed | References |

|---|---|---|---|

| Cycloaddition | Ethylene, UV light | Thiazole-fused cyclobutane derivatives |

These products are explored for their unique photophysical properties.

Propriétés

IUPAC Name |

2-(4-fluorophenyl)-1,3-thiazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FNOS/c11-8-3-1-7(2-4-8)10-12-5-9(6-13)14-10/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPMAURQPBMLMSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=C(S2)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.